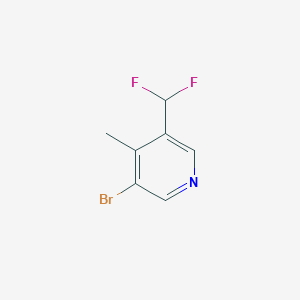

3-溴-5-(二氟甲基)-4-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和化学性质

Ahmad 等人 (2017) 关于 Suzuki 交叉偶联反应从市售化合物(包括溴吡啶)合成新型吡啶衍生物的研究表明,在为液晶体创建手性掺杂剂方面具有潜在应用。这些衍生物表现出各种生物活性,例如抗血栓形成和生物膜抑制作用,突出了它们的化学多功能性和在材料科学和生物学中进一步探索的潜力(Ahmad 等,2017)。

电催化和环境应用

Feng 等人 (2010) 研究了在离子液体中使用 CO2 对 2-氨基-5-溴吡啶进行电催化羧化,以高收率和选择性生产 6-氨基烟酸。该工艺避免了有毒溶剂和催化剂,展示了该化合物在绿色化学中的作用及其对环保合成路线的贡献(Feng 等,2010)。

催化和合成应用

Lang 等人 (2001) 证明了使用铜催化对芳基卤化物进行胺化反应,提供了一种将溴吡啶转化为氨基吡啶的有效方法。该方法的特点是催化剂用量低且条件温和,表明溴吡啶在促进胺化反应以合成复杂有机分子中很有用(Lang 等,2001)。

材料科学和发光

Aoki 等人 (2011) 探索了环金属化 Ir(III) 配合物的区域选择性芳香取代反应,导致衍生物表现出蓝色、绿色和红色颜色发光发射。本研究说明了吡啶衍生物在通过调整其发光特性来开发用于光电应用的材料(例如 OLED 和传感器)的潜力(Aoki 等,2011)。

作用机制

Target of Action

Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle. This enzyme plays a crucial role in energy production within cells.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, leading to inhibition of the enzyme’s activity . This interaction could result in changes to cellular metabolism and energy production.

Biochemical Pathways

The compound potentially affects the citric acid cycle, specifically the step catalyzed by succinate dehydrogenase . Inhibition of this enzyme disrupts the cycle, potentially leading to decreased ATP production and other downstream effects.

Result of Action

Inhibition of succinate dehydrogenase could lead to disruption of energy production within cells .

属性

IUPAC Name |

3-bromo-5-(difluoromethyl)-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-4-5(7(9)10)2-11-3-6(4)8/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUOPUSAYVGPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2959834.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2959836.png)

![N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2959840.png)

![4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2959843.png)

![5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2959844.png)

![ethyl 6-methyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2959846.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2959847.png)

![N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide](/img/structure/B2959849.png)

![Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate](/img/structure/B2959853.png)

![ethyl 4-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2959854.png)